molecular formula C10H5BrCl2N2O B2678683 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine CAS No. 1275391-61-1

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine

Cat. No.: B2678683
CAS No.: 1275391-61-1
M. Wt: 319.97
InChI Key: OGSGGHXIEGDQEL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrCl2N2O and a molecular weight of 319.97 g/mol . It is a pyrimidine derivative that features a bromine atom at the 5-position and a 2,4-dichlorophenoxy group at the 2-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 2,4-dichlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2,4-dichlorophenol displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(2,4-dichlorophenoxy)pyrimidine derivative .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is unique due to the presence of both bromine and dichlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

5-bromo-2-(2,4-dichlorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSGGHXIEGDQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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